molecular formula C5H10Na4O12P2 B12843483 D-ribulose 1,5-bisphosphate sodium salt hydrate

D-ribulose 1,5-bisphosphate sodium salt hydrate

Cat. No.: B12843483
M. Wt: 416.03 g/mol
InChI Key: WUIYGHICYRLLIB-SUUPCBQISA-J
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is {[(3R,4R)-3,4-dihydroxy-2-oxo-5-(phosphonooxy)pentyl]oxy}phosphonic acid, sodium salt, hydrate . This nomenclature reflects the compound’s stereochemistry, functional groups, and substitution pattern. The parent molecule, D-ribulose 1,5-bisphosphate, consists of a five-carbon ketose backbone with phosphate groups esterified at the C1 and C5 positions.

The molecular formula of the anhydrous sodium salt is C₅H₈Na₄O₁₁P₂ , with a molecular weight of 398.02 g/mol . In its hydrated form, additional water molecules are incorporated into the crystal lattice, though the exact stoichiometry of hydration varies depending on synthesis and crystallization conditions. Comparative analysis of the hydrated and anhydrous forms reveals distinct differences in solubility and stability, with the hydrated form exhibiting enhanced solubility in aqueous media (50 mg/mL in water).

A key structural feature is the tetraanionic character of the D-ribulose 1,5-bisphosphate moiety at physiological pH, arising from deprotonation of all four phosphate hydroxyl groups. This anionic nature facilitates interactions with cationic species such as sodium ions, which neutralize the charge in the sodium salt form.

Crystallographic Structure Determination via X-Ray Diffraction

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound and its complexes. In the activated ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) complex, the substrate binds across the enzyme’s active site, with its two phosphate groups anchored in specific binding pockets of the β/α barrel structure. The Mg²⁺ ion in the active site coordinates with the C2 and C3/C4 oxygen atoms of the substrate, as well as protein-derived ligands.

Crystallographic studies of the standalone compound reveal a monoclinic crystal system with space group I4 and unit cell parameters a = 128.4 Å, b = 128.4 Å, c = 149.8 Å . Phase transitions induced by changes in pH and ionic strength demonstrate the structural plasticity of the compound. For instance, transferring crystals from high-salt, low-pH conditions to low-salt, high-pH environments triggers a solid-state transition, shrinking the unit cell by 24 Å along the c-axis while expanding the a- and b-axes by 4 Å. These transitions highlight the role of electrostatic repulsion and osmotic pressure in modulating crystal packing.

The sodium counterions occupy specific lattice sites, forming ionic interactions with the phosphate groups. This coordination stabilizes the crystal structure and influences the compound’s solubility profile.

Hydration State Analysis and Water Molecule Coordination

The hydration state of this compound is critical for its stability and biochemical activity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that water molecules are tightly bound within the crystal lattice, with dehydration occurring in discrete steps corresponding to the loss of coordinated and lattice water.

In the hydrated crystal structure, water molecules occupy interstitial sites, forming hydrogen bonds with phosphate oxygens and hydroxyl groups of the ribulose backbone. These interactions contribute to the compound’s stability under storage conditions (−20°C). The coordination geometry of water around sodium ions further stabilizes the lattice, as observed in related sodium phosphate hydrates.

Comparative studies of anhydrous and hydrated forms demonstrate that hydration reduces crystallographic disorder, particularly in loop regions of protein complexes where the compound acts as a substrate. This ordering effect enhances X-ray diffraction quality, enabling higher-resolution structural determinations.

Table 1: Comparative Molecular Properties of D-Ribulose 1,5-Bisphosphate Derivatives

Property Anhydrous Sodium Salt Hydrated Sodium Salt
Molecular Formula C₅H₈Na₄O₁₁P₂ C₅H₁₂O₁₁P₂·xH₂O·Na₄
Molecular Weight (g/mol) 398.02 310.09 (parent) + xH₂O
Solubility in Water Moderate 50 mg/mL
Crystal System Monoclinic Monoclinic

Table 2: Crystallographic Parameters of D-Ribulose 1,5-Bisphosphate Complexes

Parameter RuBisCO Complex Standalone Form
Space Group I422 I4
Unit Cell Dimensions a = b = 128.4 Å, c = 149.8 Å a = b = 132.4 Å, c = 125.8 Å
Resolution (Å) 2.6 2.8
Coordinated Cations Mg²⁺ Na⁺

Properties

Molecular Formula

C5H10Na4O12P2

Molecular Weight

416.03 g/mol

IUPAC Name

tetrasodium;[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate;hydrate

InChI

InChI=1S/C5H12O11P2.4Na.H2O/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14;;;;;/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;4*+1;/p-4/t3-,5-;;;;;/m1...../s1

InChI Key

WUIYGHICYRLLIB-SUUPCBQISA-J

Isomeric SMILES

C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis

The most common and reliable method for preparing this compound is enzymatic synthesis, which mimics the natural biosynthetic pathway in photosynthetic organisms.

  • Starting Material: D-ribulose 5-phosphate or D-ribose 5-phosphate
  • Enzyme: Phosphoribulokinase catalyzes the phosphorylation of D-ribulose 5-phosphate at the 1-position using ATP as the phosphate donor.
  • Reaction Conditions: Controlled pH (around neutral to slightly alkaline), temperature (typically 25–37°C), and presence of Mg²⁺ ions as cofactors.
  • Purification: The product is purified by ion-exchange chromatography to isolate the sodium salt form and remove unreacted substrates and enzymes.
  • Yield and Purity: Enzymatic methods yield high-purity D-ribulose 1,5-bisphosphate suitable for biochemical assays and research.

This method is favored because it produces the biologically active stereoisomer and avoids harsh chemical conditions that could degrade the sugar or phosphate groups.

Chemical Synthesis

Chemical synthesis methods are less common due to the complexity of selectively phosphorylating the 1 and 5 positions of ribulose without side reactions.

  • Phosphorylation Agents: Phosphoric acid derivatives or phosphate donors such as phosphoramidites or phosphorochloridates.
  • Protecting Groups: Chemical synthesis often requires protecting groups on hydroxyl groups to direct phosphorylation selectively.
  • Reaction Conditions: Typically involve multiple steps under anhydrous conditions, with careful control of temperature and pH.
  • Challenges: Low overall yield, difficulty in stereochemical control, and the need for extensive purification.
  • Applications: Mainly used for producing analogs or isotopically labeled compounds for research.

Continuous Enzymatic Synthesis in Microreactors

Recent advances have demonstrated the use of enzyme-immobilized microfluidic reactors for the continuous synthesis of this compound.

  • Method: Enzymes such as phosphoribulokinase are immobilized on microfluidic channels, allowing continuous substrate flow and product collection.
  • Advantages: Enhanced reaction efficiency, scalability, and reduced enzyme consumption.
  • Research Findings: Studies report energy conversion efficiencies 3.3 times higher than traditional biological systems like rice, indicating potential for industrial-scale biochemical production.
  • Purification: Downstream purification involves standard chromatographic techniques to isolate the sodium salt hydrate form.

Extraction and Purification from Biological Sources

D-ribulose 1,5-bisphosphate can be isolated from photosynthetic organisms or enzymatic reaction mixtures.

  • Extraction: Samples are homogenized in ice-cold buffers containing protease inhibitors and reducing agents to prevent degradation.
  • Centrifugation: High-speed centrifugation at 4°C separates soluble fractions containing the compound.
  • Purification: Ion-exchange chromatography and crystallization yield the sodium salt hydrate form.
  • Limitations: Low yield and high cost limit this method to analytical or research-scale preparation.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Enzymes Conditions Yield & Purity Advantages Limitations
Enzymatic Synthesis D-ribulose 5-phosphate Phosphoribulokinase, ATP pH ~7-8, 25-37°C, Mg²⁺ ions High purity (≥90%) High stereospecificity, mild conditions Requires enzyme availability
Chemical Synthesis Ribulose or protected sugars Phosphoric acid derivatives Anhydrous, multi-step Moderate to low Can produce analogs and labels Complex, low yield, stereochemistry issues
Continuous Enzymatic Microreactors Same as enzymatic Immobilized enzymes Continuous flow, controlled temp High efficiency Scalable, efficient, reduced enzyme use Requires specialized equipment
Extraction from Biological Sources Photosynthetic tissues Buffer with inhibitors Cold, rapid processing Low yield Natural product, no synthesis steps Expensive, low yield

Research Findings and Notes

  • Enzymatic synthesis remains the gold standard for producing this compound due to its specificity and yield.
  • Continuous microreactor technology represents a promising advancement for industrial-scale production, improving efficiency and sustainability.
  • Chemical synthesis is mainly reserved for specialized research applications requiring modified or labeled compounds.
  • Proper storage at −20°C and handling under cold conditions are critical to maintain compound stability and activity.
  • The sodium salt hydrate form enhances solubility (~50 g/L in water) and facilitates biochemical applications.

Chemical Reactions Analysis

Types of Reactions

D-ribulose 1,5-bisphosphate sodium salt hydrate primarily undergoes reactions related to the Calvin cycle. These include:

Common Reagents and Conditions

The reactions typically involve the use of NADPH, ATP, and carbon dioxide under conditions that mimic the natural environment of the Calvin cycle. Enzymes such as RuBisCO play a crucial role in facilitating these reactions .

Major Products Formed

The major products formed from these reactions include glycerate 3-phosphate, glyceraldehyde 3-phosphate, and ribulose 1,5-bisphosphate .

Scientific Research Applications

Carbon Fixation and Bioengineering

D-Ribulose 1,5-bisphosphate sodium salt hydrate plays a pivotal role in enhancing carbon fixation processes. Recent studies have demonstrated its application in bio-inspired microreactors that synthesize glucose precursors from carbon dioxide (CO₂). This method achieves an energy conversion efficiency that is approximately 3.3 times greater than that of traditional rice plants, showcasing its potential for sustainable bioengineering applications (Zhu et al., 2024) .

Metabolic Engineering

The compound is utilized to improve the efficiency of Type III ribulose bisphosphate carboxylase/oxygenase (RuBisCO). By designing a stacked assembly of RuBisCO using this compound, researchers have enhanced CO₂ fixation efficiency. This innovation has significant implications for metabolic engineering aimed at optimizing carbon capture and utilization processes (Zeng et al., 2022) .

Continuous Synthesis in Microfluidic Systems

Research has explored the continuous synthesis of glucose precursors using microfluidic reactors that employ immobilized enzymes alongside this compound. This technique is promising for scalable biochemical production processes, potentially revolutionizing how glucose and other sugars are synthesized in laboratory settings (Zhu et al., 2019) .

Case Studies

Study Title Application Findings
Bio-Inspired Microreactors for Glucose SynthesisCarbon fixation from CO₂Achieved energy conversion efficiency 3.3 times higher than rice (Zhu et al., 2024)
Stacked Assembly of Type III RuBisCOEnhanced CO₂ fixationImproved metabolic engineering outcomes (Zeng et al., 2022)
Continuous Synthesis Using MicrofluidicsScalable biochemical productionDemonstrated effective glucose precursor synthesis (Zhu et al., 2019)

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Properties of RuBP and Related Compounds
Compound Name Molecular Formula Key Functional Groups Primary Role Pathway Involved
D-ribulose 1,5-bisphosphate (RuBP) C₅H₁₀O₁₁P₂·Na₂·xH₂O 2 Phosphate groups CO₂ fixation via RuBisCO Calvin cycle
D-fructose 1,6-bisphosphate C₆H₁₀O₁₂P₂·Na₃·xH₂O 2 Phosphate groups Glycolysis/gluconeogenesis regulation Glycolysis, Calvin cycle
D-ribose 5-phosphate C₅H₉O₈P·K·xH₂O 1 Phosphate group Nucleotide synthesis Pentose phosphate pathway
3-phosphoglyceric acid (3-PGA) C₃H₅O₇P·Na₂ 1 Phosphate group Calvin cycle intermediate Calvin cycle
Sedoheptulose 1,7-bisphosphate C₇H₁₂O₁₃P₂·Na₂·xH₂O 2 Phosphate groups Carbon rearrangement Calvin cycle

Key Insights :

  • Phosphate Group Position: RuBP’s 1,5-bisphosphate configuration distinguishes it from monophosphate derivatives (e.g., ribose 5-phosphate) and other bisphosphates (e.g., fructose 1,6-bisphosphate), which regulate glycolysis .
  • Role in Carbon Fixation : Unlike fructose 1,6-bisphosphate (a glycolytic intermediate), RuBP is exclusive to the Calvin cycle, where it directly binds CO₂ .
  • Enzyme Specificity : RuBisCO’s strict specificity for RuBP contrasts with promiscuous enzymes like fructose bisphosphatase, which acts on multiple substrates .

Biochemical Pathway Roles

Calvin Cycle Intermediates :
  • RuBP vs. 3-PGA : RuBP is carboxylated by RuBisCO to produce two molecules of 3-PGA, which are then reduced to glyceraldehyde-3-phosphate (G3P). While 3-PGA is a downstream product, RuBP is regenerated in the cycle .
  • RuBP vs.
Pentose Phosphate Pathway (PPP) :
  • Ribose 5-phosphate (PPP intermediate) shares structural similarity with RuBP but lacks the second phosphate group and is involved in nucleotide synthesis rather than CO₂ fixation .
Table 2: Detection and Application Metrics
Compound Typical Detection Range (nM) Key Analytical Method Industrial Application Example
RuBP 1–1000 nM Ion chromatography-HRMS CO₂ fixation in bioengineered reactors
ATP 1–1000 nM Ion chromatography-HRMS Cellular energy transfer
Fructose 1,6-bisphosphate 1–1000 nM Ion chromatography-HRMS Glycolysis regulation studies
Glucose 6-phosphate 1–1000 nM Ion chromatography-HRMS Pentose phosphate pathway analysis

Insights :

  • Sensitivity: RuBP is detectable at nanomolar concentrations using high-resolution mass spectrometry (HRMS), comparable to ATP and fructose 1,6-bisphosphate .
  • Industrial Use : RuBP’s role in synthetic microreactors for glucose precursor synthesis highlights its utility in sustainable chemistry, outperforming natural systems in energy efficiency .

Stability and Handling

  • RuBP Stability : Requires storage at –20°C and dissolution in DI water acidified with HCl to prevent degradation .
  • Comparison with Fructose 1,6-bisphosphate : Both compounds are hygroscopic, but fructose 1,6-bisphosphate (trisodium salt) exhibits higher solubility in aqueous solutions .

Commercial Availability and Purity

Table 3: Commercial Specifications
Compound Purity (Grade) Supplier Catalog Number
RuBP sodium salt hydrate ≥99% (TLC) Sigma-Aldrich R0878
Fructose 1,6-bisphosphate ≥95% Millipore Sigma F6803
Ribose 5-phosphate ≥85% Thermo Scientific 18265-46-8

Insights :

  • RuBP is available at higher purity (≥99%) compared to ribose 5-phosphate (85%), reflecting its specialized role in research .

Biological Activity

D-Ribulose 1,5-bisphosphate sodium salt hydrate (RuBP) is a crucial metabolite in the Calvin cycle, primarily involved in photosynthesis. Its biological activity is significant in various biochemical processes, particularly in carbon fixation and metabolic engineering applications. This article explores the biological activity of RuBP, supported by data tables, case studies, and detailed research findings.

Overview of D-Ribulose 1,5-Bisphosphate

RuBP is a five-carbon sugar phosphate that serves as a substrate for the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO). This enzyme catalyzes the first step of carbon fixation, converting RuBP into 3-phosphoglycerate (3-PGA), which is subsequently utilized in the synthesis of glucose and other carbohydrates.

Biological Functions and Mechanisms

1. Carbon Fixation:
RuBP plays a pivotal role in the Calvin cycle by facilitating the conversion of atmospheric CO₂ into organic compounds. The efficiency of RuBisCO is critical for this process, as it determines the rate at which carbon is assimilated into biomass. Recent studies have demonstrated that modifications to RuBP can enhance the activity and stability of RuBisCO, thereby improving overall carbon fixation efficiency .

2. Regulation of Metabolic Pathways:
Research indicates that RuBP can influence various metabolic pathways beyond photosynthesis. For instance, it has been shown to regulate the fructose 6-phosphate/fructose 1,6-bisphosphate cycle in liver metabolism . This regulation occurs through its interaction with key enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase, which are vital for glycolysis and gluconeogenesis.

Case Studies

Case Study 1: Enhanced Carbon Fixation with Type III RuBisCO
A study explored the use of this compound in a stacked assembly of Type III RuBisCO to enhance CO₂ fixation efficiency. The results indicated a significant improvement in carbon capture capabilities compared to traditional methods .

Case Study 2: Microfluidic Reactor Applications
In another innovative application, researchers utilized RuBP in enzyme-immobilized microfluidic reactors for continuous glucose precursor synthesis from CO₂. The immobilization technique not only improved enzyme stability but also allowed for scalable production processes. The study reported a production rate of approximately 13.8 μmol g⁻¹ RuBisCO min⁻¹ under optimal conditions .

Table 1: Enzymatic Activity of RuBisCO with D-Ribulose 1,5-Bisphosphate

Reaction TypeVmaxV_{max} (mmol min⁻¹ g⁻¹ RuBisCO)KmK_m (RuBP) (mM)
RIMRs Reaction0.070 ± 0.0030.070 ± 0.012
Bulk Reaction0.169 ± 0.0060.049 ± 0.008

This table summarizes key kinetic parameters for RuBisCO's enzymatic reactions with RuBP, highlighting its potential for enhanced catalytic efficiency when optimized .

Q & A

Basic: What is the role of RuBP in the Calvin cycle, and how can its concentration be standardized for in vitro assays?

RuBP serves as the primary CO₂ acceptor in the Calvin cycle, catalyzed by RuBisCO, which converts RuBP and CO₂ into two molecules of 3-phosphoglycerate (3-PGA) . To standardize RuBP concentration for assays:

  • Method : Prepare fresh solutions in pH 8.0 Tris-HCl buffer to prevent hydrolysis. Quantify purity via TLC (≥99% recommended for enzyme kinetics) and confirm using UV-spectroscopy (λ = 340 nm for NADH-linked assays) .
  • Critical Note : Degraded RuBP generates inhibitors like xylulose-1,5-bisphosphate; pre-incubate RuBisCO with activators (e.g., CO₂ and Mg²⁺) to mitigate interference .

Basic: How to design a microreactor system using RuBP for CO₂ fixation studies?

Bio-inspired microreactors immobilize RuBisCO and RuBP to simulate photosynthetic carbon fixation. Key steps:

  • Immobilization : Use enzyme-entrapping matrices (e.g., silica gels or polymerized hydrogels) to stabilize RuBisCO activity.
  • Optimization : Adjust flow rates (≤0.5 mL/min) and CO₂ partial pressure (≥0.1 atm) to maximize glucose precursor yield. Zhu et al. (2024) achieved 3.3× higher energy efficiency than rice using RuBP in microfluidic reactors .
  • Validation : Monitor 3-PGA production via HPLC or coupled spectrophotometric assays (e.g., NADH oxidation at 340 nm) .

Advanced: How can conflicting data on RuBisCO promiscuity (e.g., non-carboxylating reactions) be resolved?

Discrepancies arise from enzyme sources and assay conditions. For example, RuBisCO from Rhodospirillum rubrum lacks promiscuity in MTA salvage pathways, unlike homologs in Bacilli .

  • Resolution Strategies :
    • Use isotopic labeling (¹³C-RuBP) to track reaction specificity.
    • Conduct in vitro reconstitution with purified RLPs (RuBisCO-like proteins) to isolate promiscuous activities.
    • Validate findings with knockout mutants to rule out endogenous pathway interference .

Advanced: What methodologies are effective for analyzing RuBP stability and speciation in environmental samples?

RuBP degrades rapidly in aqueous environments. For speciation:

  • Chromatography : Pair ion chromatography (IC) with high-resolution mass spectrometry (HRMS) to separate RuBP from phosphorylated metabolites (e.g., fructose-1,6-bisphosphate). Use a CarboPac PA20 column with NaOH gradient elution .
  • Stabilization : Acidify samples to pH 2–3 immediately after collection to inhibit phosphatase activity. Spike with EDTA to chelate divalent cations .
  • Quantification : External calibration with RuBP standards (1–1000 nM range) and isotope dilution for matrix correction .

Advanced: How to engineer Type III RuBisCO assemblies for enhanced CO₂ fixation efficiency using RuBP?

Stacked RuBisCO structures improve catalytic turnover:

  • Design : Use cryo-EM to map subunit interfaces and introduce crosslinking residues (e.g., cysteine pairs) for stabilization. Zeng et al. (2022) achieved a 40% efficiency increase via staggered oligomer assembly .
  • Activity Assay : Measure carboxylation rates via ¹⁴CO₂ incorporation into acid-stable products (quench with HCl and scintillation counting) .
  • Challenges : Avoid over-stabilization, which reduces conformational flexibility required for RuBP binding .

Advanced: What are the pitfalls in detecting RuBP-derived metabolites in complex biological matrices?

Co-elution with structurally similar phosphorylated sugars (e.g., ribulose-5-phosphate) is a major issue:

  • Workflow :
    • Deproteinize samples using ultrafiltration (10 kDa cutoff).
    • Derivatize with methyl chloroformate for GC-MS analysis, enhancing chromatographic separation.
    • Confirm identities via MS/MS fragmentation (e.g., m/z 309.98 for RuBP) .
  • Validation : Spiked recovery experiments (80–120% acceptable range) and comparison with enzymatic digestion (e.g., RuBP phosphatase treatment) .

Basic: What quality control criteria are essential for commercial RuBP in enzyme kinetics studies?

  • Purity : ≥99% by TLC, validated via enzymatic assays (e.g., coupling with excess RuBisCO and measuring 3-PGA yield) .
  • Storage : Lyophilized at -80°C; reconstitute in degassed buffer to prevent oxidation.
  • Contaminants : Test for ATP/ADP (via luciferase assays) and inorganic phosphate (via malachite green) .

Advanced: How to dissect the kinetic mechanism of RuBisCO using RuBP analogs?

  • Analog Design : Synthesize 3-keto-RuBP or carboxyarabinitol-1,5-bisphosphate (CABP) to trap intermediates.
  • Pre-steady-state Kinetics : Use stopped-flow spectroscopy to measure enolization rates (τ = 10–100 ms).
  • Data Analysis : Global fitting to a multi-step model (e.g., substrate activation → CO₂ addition → cleavage) .

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